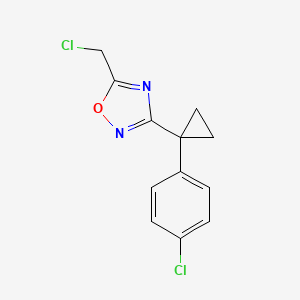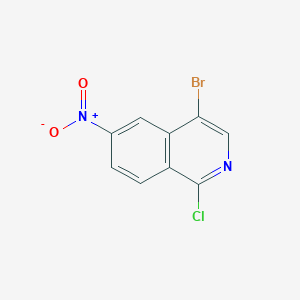
6'-Hydroxy N-Desisopropyl Delavirdine 6'-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Hydroxy N-Desisopropyl Delavirdine 6’-O-Sulfate is a chemical compound with the molecular formula C19H22N6O7S2 and a molecular weight of 510.54 g/mol . This compound is a derivative of Delavirdine, which is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection . The addition of the sulfate group enhances its solubility and potentially its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxy N-Desisopropyl Delavirdine 6’-O-Sulfate involves multiple steps, starting from the parent compound Delavirdine. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 6’ position.
Desisopropylation: Removal of the isopropyl group.
Sulfation: Addition of a sulfate group at the 6’-O position.
Each of these steps requires specific reagents and conditions. For example, hydroxylation can be achieved using oxidizing agents, while desisopropylation might involve acidic or basic hydrolysis. Sulfation typically requires sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6’-Hydroxy N-Desisopropyl Delavirdine 6’-O-Sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfate group.
Substitution: The sulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce the desulfated compound .
Scientific Research Applications
6’-Hydroxy N-Desisopropyl Delavirdine 6’-O-Sulfate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, particularly in relation to HIV-1 reverse transcriptase inhibition.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 6’-Hydroxy N-Desisopropyl Delavirdine 6’-O-Sulfate involves binding to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, thereby inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This prevents the replication of the HIV-1 virus .
Comparison with Similar Compounds
Similar Compounds
Delavirdine: The parent compound, used as an HIV-1 reverse transcriptase inhibitor.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor.
Efavirenz: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness
6’-Hydroxy N-Desisopropyl Delavirdine 6’-O-Sulfate is unique due to the presence of the hydroxyl and sulfate groups, which may enhance its solubility and biological activity compared to its parent compound Delavirdine .
Properties
CAS No. |
188780-42-9 |
|---|---|
Molecular Formula |
C₁₉H₂₂N₆O₇S₂ |
Molecular Weight |
510.54 |
Synonyms |
N-[2-[[4-[3-Amino-6-(sulfooxy)-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; 1-[3-Amino-6-(sulfooxy)-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)

![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde](/img/structure/B1142690.png)
![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)

